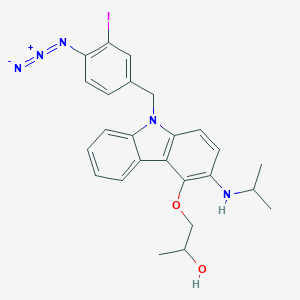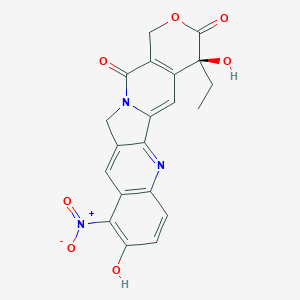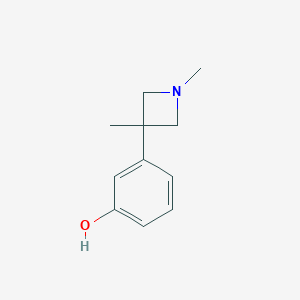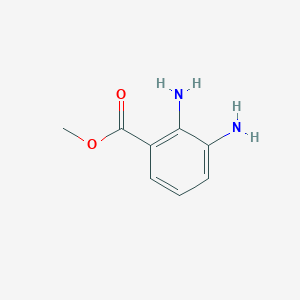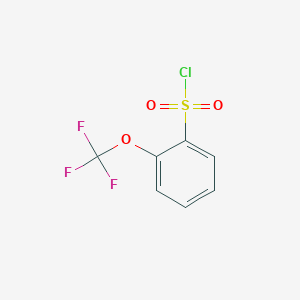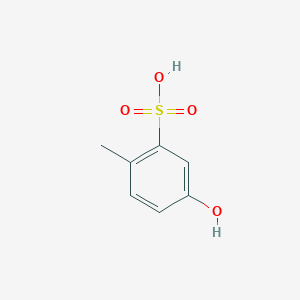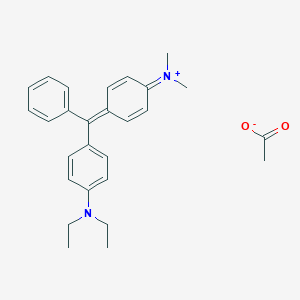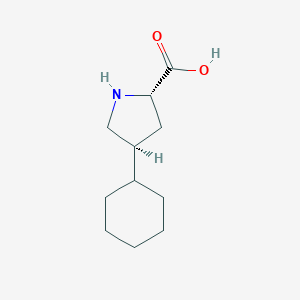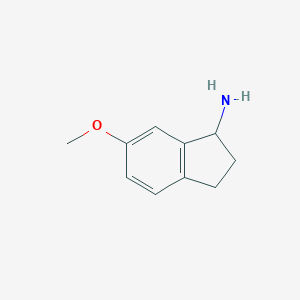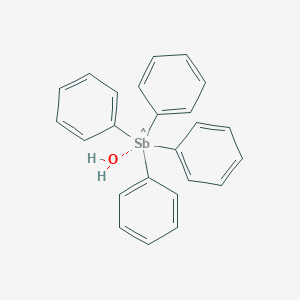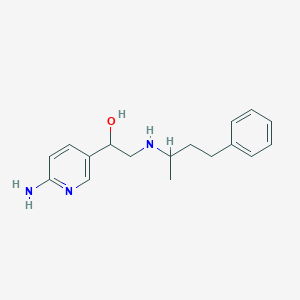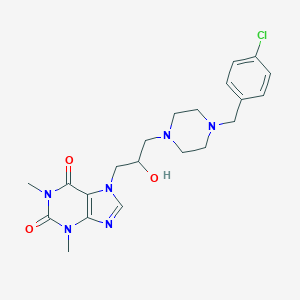
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications due to its unique properties.
作用机制
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, acts as a phosphodiesterase inhibitor, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells, which is beneficial in diseases such as asthma and COPD. Theophylline also has anti-inflammatory effects, which further contributes to its therapeutic potential.
生化和生理效应
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has various biochemical and physiological effects. It increases the heart rate and cardiac output, which can be beneficial in cardiovascular diseases. It also has a bronchodilator effect, which is beneficial in asthma and COPD. Theophylline has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
实验室实验的优点和局限性
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has several advantages and limitations for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a valuable tool for studying various physiological and biochemical processes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One potential direction is the development of new analogs with improved solubility and potency. Another potential direction is the study of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, the compound's potential as an anti-inflammatory agent and its effects on various signaling pathways could be further explored.
Conclusion:
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成方法
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is synthesized by the reaction of 7-theophylline acetate with 3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropylamine in the presence of a base. The reaction proceeds at room temperature to yield the desired product in good yield.
科学研究应用
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
属性
CAS 编号 |
19971-93-8 |
|---|---|
产品名称 |
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
分子式 |
C21H27ClN6O3 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-9-7-26(8-10-27)11-15-3-5-16(22)6-4-15/h3-6,14,17,29H,7-13H2,1-2H3 |
InChI 键 |
ZHWPLLHVEZKHQL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
同义词 |
7-[3-[4-(4-Chlorophenylmethyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



